6-Chloro-2,3-dihydrobenzofuran
Overview
Description
6-Chloro-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. The presence of a chlorine atom at the 6th position of the benzofuran ring imparts unique chemical and biological properties to this compound. Benzofuran derivatives are known for their wide range of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
6-Chloro-2,3-dihydrobenzofuran, a derivative of benzofuran, has been found to exhibit a wide range of biological and pharmacological applications Benzofuran derivatives have been known to interact with various biological targets, including enzymes, receptors, and proteins involved in critical biochemical pathways .
Mode of Action
Benzofuran derivatives have been reported to interact with their targets, leading to changes in cellular processes . For instance, some benzofuran derivatives stimulate the impulse propagation mediated transmitter release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain .
Biochemical Pathways
These compounds have been associated with antimicrobial, anti-tumor, anti-oxidative, and anti-viral activities, suggesting their involvement in multiple biochemical pathways .
Result of Action
Given the wide range of biological activities of benzofuran derivatives, it can be inferred that the compound may induce various molecular and cellular changes depending on the specific target and biological context .
Biochemical Analysis
Biochemical Properties
6-Chloro-2,3-dihydrobenzofuran has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit potential interaction with active residues of certain pathogens . The nature of these interactions is often complex and can involve various biochemical reactions.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been suggested that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects can vary depending on the context and conditions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind to biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in certain metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins. This compound can also have effects on its localization or accumulation within cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,3-dihydrobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-chlorophenol with ethylene glycol in the presence of a strong acid catalyst. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired benzofuran derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its dihydro or fully reduced forms.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydrobenzofurans and fully reduced benzofurans.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
6-Chloro-2,3-dihydrobenzofuran has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for anti-tumor and anti-viral agents.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals
Comparison with Similar Compounds
2,3-Dihydrobenzofuran: Lacks the chlorine atom, resulting in different chemical and biological properties.
6-Bromo-2,3-dihydrobenzofuran: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activities.
6-Fluoro-2,3-dihydrobenzofuran: Contains a fluorine atom, which can significantly alter its chemical properties and biological activities.
Uniqueness: The presence of the chlorine atom at the 6th position in 6-Chloro-2,3-dihydrobenzofuran imparts unique reactivity and biological properties compared to its analogs. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTNBEQDTWECHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573028 | |
Record name | 6-Chloro-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289058-21-5 | |
Record name | 6-Chloro-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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